molecular formula C19H22ClN3O3S B2491972 N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034597-84-5

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No. B2491972
CAS RN: 2034597-84-5
M. Wt: 407.91
InChI Key: BFZBMPLETKWQOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide often involves complex reactions including acid-catalyzed rearrangements and novel synthetic approaches for the formation of oxalamides and their derivatives. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases the methodological advancements in synthesizing such compounds (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, as determined by X-ray diffraction and DFT studies, provides insights into the conformational preferences and stability of these molecules. For instance, the crystal structure and vibrational properties of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one were elucidated, highlighting the importance of conformational isomerism and intermolecular interactions in determining the molecular structure (Sun et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound and similar compounds involve diverse reactions, including N,N'-Bisoxalamides enhancing catalytic activity in Cu-catalyzed coupling reactions (Bhunia et al., 2017). This showcases the compound's potential in facilitating complex chemical transformations.

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding interactions, significantly influence the stability and reactivity of these molecules. For example, the crystal structure of N-(5-chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide reveals the influence of hydrogen bonds on the supramolecular structure, demonstrating the compound's intricate physical properties (Wang et al., 2016).

Chemical Properties Analysis

Exploring the chemical properties involves understanding the compound's reactivity, including its role as a ligand in copper(II) complexes, which exhibit significant DNA-binding properties and cytotoxic activities. This aspect underscores the multifunctional nature of these compounds, as illustrated by studies on binuclear copper(II) complexes (Li et al., 2012).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-16-3-1-14(2-4-16)11-21-18(24)19(25)22-12-17(15-5-8-26-13-15)23-6-9-27-10-7-23/h1-5,8,13,17H,6-7,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZBMPLETKWQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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